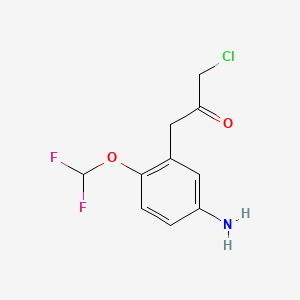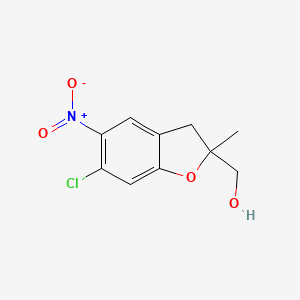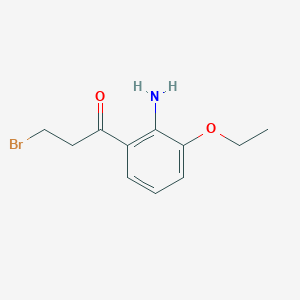
3-Phenyl-1-(4,6,7-trimethoxy-1-benzofuran-5-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-1-(4,6,7-trimethoxy-1-benzofuran-5-yl)prop-2-en-1-one is a complex organic compound that features a benzofuran ring substituted with three methoxy groups and a phenylprop-2-en-1-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-(4,6,7-trimethoxy-1-benzofuran-5-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4,6,7-trimethoxy-1-benzofuran-5-carbaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-1-(4,6,7-trimethoxy-1-benzofuran-5-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, amines, thiols.
Aplicaciones Científicas De Investigación
3-Phenyl-1-(4,6,7-trimethoxy-1-benzofuran-5-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Industry: Utilized in the production of advanced materials and as a component in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-1-(4,6,7-trimethoxy-1-benzofuran-5-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), which are involved in cell division and stress response pathways . This inhibition can lead to the disruption of cellular processes, making the compound a potential candidate for anti-cancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
Combretastatin A-4: A potent microtubule-targeting agent with a similar trimethoxyphenyl group.
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used in the treatment of genital warts and has a similar mechanism of action.
Uniqueness
3-Phenyl-1-(4,6,7-trimethoxy-1-benzofuran-5-yl)prop-2-en-1-one is unique due to its specific substitution pattern on the benzofuran ring, which may confer distinct biological activities and chemical reactivity compared to other compounds with similar structures .
Propiedades
Número CAS |
102078-28-4 |
|---|---|
Fórmula molecular |
C20H18O5 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
3-phenyl-1-(4,6,7-trimethoxy-1-benzofuran-5-yl)prop-2-en-1-one |
InChI |
InChI=1S/C20H18O5/c1-22-17-14-11-12-25-18(14)20(24-3)19(23-2)16(17)15(21)10-9-13-7-5-4-6-8-13/h4-12H,1-3H3 |
Clave InChI |
RESASLAWUHZDGH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C2=C1C=CO2)OC)OC)C(=O)C=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


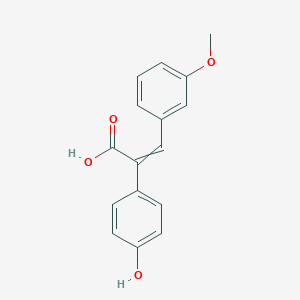

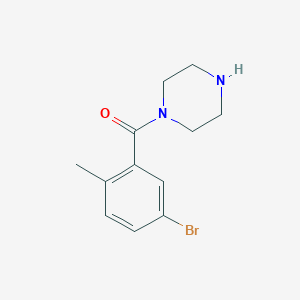
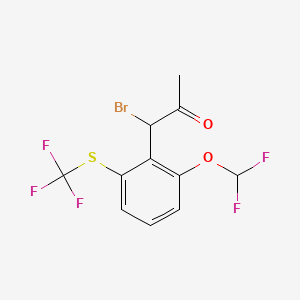

![(1S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide](/img/structure/B14063584.png)
